1D-myo-Inositol 1,4,5,6-tetrakisphosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

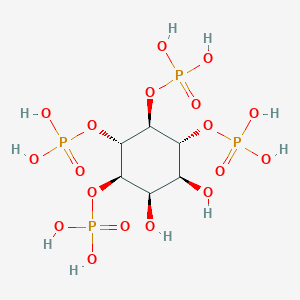

1D-myo-Inositol 1,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate compound with four phosphate groups attached at the 1-, 4-, 5-, and 6-positions of the inositol ring. It is a significant molecule in cellular signaling pathways and has various biological roles, including acting as a metabolite in mice and humans .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate typically involves the phosphorylation of myo-inositol. One common method starts with myo-inositol, which undergoes selective phosphorylation at the 1-, 4-, 5-, and 6-positions using specific phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the phosphorylation process to ensure high yield and purity, possibly using automated synthesis equipment and stringent quality control measures .

化学反应分析

Types of Reactions

1D-myo-Inositol 1,4,5,6-tetrakisphosphate can undergo various chemical reactions, including:

Oxidation: This reaction can alter the inositol ring or the phosphate groups.

Reduction: Typically less common but can affect the phosphate groups.

Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents for phosphorylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce inositol phosphates with altered oxidation states, while substitution reactions can yield inositol derivatives with different functional groups .

科学研究应用

Biochemical Pathways and Cellular Functions

1D-myo-Inositol 1,4,5,6-tetrakisphosphate is involved in several key cellular processes:

- Signal Transduction : Ins(1,4,5,6)P4 is a critical signaling molecule that participates in calcium signaling pathways. It has been shown to antagonize epidermal growth factor (EGF) signaling in intestinal epithelial cells during Salmonella infection. This antagonism promotes chloride secretion by counteracting EGF-mediated inhibition through a phosphoinositide 3-kinase (PtdIns3K)-dependent mechanism .

- Phosphorylation Pathways : It serves as an intermediate in the biosynthesis of inositol pyrophosphates. Specifically, it is synthesized from 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and is a precursor to 1D-myo-inositol hexakisphosphate (IP6), which is prevalent in eukaryotic cells and plays essential roles in cellular homeostasis and signaling .

- Calcium Homeostasis : Ins(1,4,5,6)P4 has been implicated in the regulation of intracellular calcium levels. Its production is stimulated by various extracellular signals and contributes to the dynamics of calcium release from the endoplasmic reticulum .

Research Applications

The applications of Ins(1,4,5,6)P4 extend into various research domains:

- Metabolic Studies : Recent studies utilizing stable isotopomers of myo-inositol have provided insights into the metabolism of InsPs (inositol phosphates), revealing complex dephosphorylation pathways mediated by enzymes like MINPP1 (myo-inositol polyphosphate phosphatase). This research highlights the importance of Ins(1,4,5,6)P4 in metabolic flux and cellular signaling networks .

- Cellular Response Mechanisms : Investigations into how different pathogens influence Ins(1,4,5,6)P4 levels can elucidate mechanisms of host-pathogen interactions. For instance, Salmonella-induced elevation of Ins(1,4,5,6)P4 demonstrates its role in modulating host responses during infection .

Therapeutic Potential

The therapeutic implications of Ins(1,4,5,6)P4 are being explored in various contexts:

- Cancer Research : Given its role in cell signaling and proliferation pathways, manipulating Ins(1,4,5,6)P4 levels may offer new strategies for cancer treatment. Its ability to influence EGF signaling could be leveraged to develop therapies targeting specific cancer types that rely on aberrant growth factor signaling .

- Metabolic Disorders : As a regulator of calcium homeostasis and cellular metabolism, Ins(1,4,5,6)P4 may have potential applications in treating metabolic disorders characterized by dysregulated calcium signaling and energy metabolism .

Case Studies and Experimental Findings

作用机制

The mechanism of action of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate involves its role in cellular signaling pathways. It can bind to specific proteins, such as pleckstrin homology domains, and modulate their activity. This binding can influence various cellular processes, including calcium-mediated chloride secretion and other signaling cascades .

相似化合物的比较

Similar Compounds

1D-myo-Inositol 1,4,5-trisphosphate: Another inositol phosphate with three phosphate groups, involved in calcium signaling.

1D-myo-Inositol 1,3,4,5-tetrakisphosphate: Similar to 1D-myo-Inositol 1,4,5,6-tetrakisphosphate but with a different phosphate group arrangement.

Uniqueness

This compound is unique due to its specific arrangement of phosphate groups, which confers distinct biological activities and interactions compared to other inositol phosphates. Its role in specific signaling pathways and its ability to bind to unique protein domains highlight its importance in cellular functions .

生物活性

1D-myo-Inositol 1,4,5,6-tetrakisphosphate (IP4) is a significant member of the inositol phosphate family, which plays crucial roles in various cellular processes. This compound is synthesized from inositol trisphosphate and is involved in the regulation of multiple signaling pathways, particularly those related to calcium homeostasis and cellular metabolism. Understanding the biological activity of IP4 is essential for elucidating its role in health and disease.

- IUPAC Name : {[(1S,2R,3S,4R,5R,6S)-3,4-dihydroxy-2,5,6-tris(phosphonooxy)cyclohexyl]oxy}phosphonic acid

- Molecular Weight : 500.0755 g/mol

- CAS Number : 121010-58-0

- Structure : Contains multiple phosphate groups that confer its biological activity.

Biological Functions

This compound serves several key functions in cellular biology:

- Calcium Signaling : IP4 acts as a second messenger that mediates the release of calcium ions from the endoplasmic reticulum into the cytoplasm. This process is crucial for various cellular functions including muscle contraction and neurotransmitter release .

- Regulation of Gene Expression : It influences mRNA export from the nucleus and may play a role in gene transcription regulation .

- Interaction with Kinases : IP4 serves as a substrate for several kinases, including inositol polyphosphate multikinase (IPMK), which phosphorylates various inositol phosphates .

Enzymatic Reactions Involving IP4

IP4 is involved in several enzymatic reactions that are vital for its biological activity:

| Reaction | Enzyme | Product |

|---|---|---|

| ATP + myo-Inositol 1,4,5-trisphosphate → ADP + this compound | Inositol polyphosphate multikinase | This compound |

| ATP + this compound → ADP + myo-Inositol 1,3,4,5,6-pentakisphosphate | Inositol polyphosphate multikinase | myo-Inositol 1,3,4,5,6-pentakisphosphate |

Study on Calcium Homeostasis

A study demonstrated that IP4 significantly enhances calcium release from the endoplasmic reticulum. This effect was shown to be critical for the activation of downstream signaling pathways involved in cell proliferation and differentiation .

Role in Cancer Biology

Research has indicated that dysregulation of inositol phosphates like IP4 may contribute to cancer progression. For instance, elevated levels of IP4 have been linked to increased cell proliferation and survival in certain cancer cell lines. Targeting the pathways involving IP4 could offer new therapeutic strategies for cancer treatment .

Metabolic Modeling of Eukaryotic Cells

In metabolic modeling studies involving eukaryotic parasites such as those causing malaria, IP4 was identified as a key metabolite influencing parasite survival and replication. The manipulation of IP4 levels showed potential as a novel approach for drug development against these pathogens .

属性

CAS 编号 |

121010-58-0 |

|---|---|

分子式 |

C6H16O18P4 |

分子量 |

500.08 g/mol |

IUPAC 名称 |

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |

InChI 键 |

MRVYFOANPDTYBY-UZAAGFTCSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

手性 SMILES |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

规范 SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

物理描述 |

Solid |

同义词 |

myo-Inositol 1,4,5,6-Tetrakis(Dihydrogen Phosphate); Inositol 1,4,5,6-Tetraphosphate; Ins(1,3,4,5)P4; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。